4-Bromo-2-methyl-6-nitroanisole

Cross-coupling Regioselectivity Aryl bromide reactivity

Researchers requiring sequential orthogonal derivatization often encounter regioisomers that fail chemoselective nitro reduction or Suzuki coupling. 4-Bromo-2-methyl-6-nitroanisole (CAS 1375069-27-4) resolves this with a defined 2,4,6-substitution pattern: • Orthogonal bromine (Suzuki/Kumada) and nitro (reduction→amine) handles enable sequential diversification without protecting group manipulation. • Crystalline solid at ambient temperature facilitates scale-up via recrystallization rather than column chromatography. • Regiochemistry mimics PPO inhibitor aryl cores for agrochemical lead development.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 1375069-27-4
Cat. No. B1376871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-6-nitroanisole
CAS1375069-27-4
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)[N+](=O)[O-])Br
InChIInChI=1S/C8H8BrNO3/c1-5-3-6(9)4-7(10(11)12)8(5)13-2/h3-4H,1-2H3
InChIKeyICHDLQVHXMFPAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methyl-6-nitroanisole: Orthogonal Synthesis Building Block


4-Bromo-2-methyl-6-nitroanisole (IUPAC: 5-bromo-2-methoxy-1-methyl-3-nitrobenzene) is a trifunctional aromatic compound bearing a bromine atom, a nitro group, and a methyl group on a methoxy‑activated benzene ring . Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g·mol⁻¹ . The coexistence of electron‑withdrawing (nitro, bromine) and electron‑donating (methoxy, methyl) substituents in a defined regiochemical arrangement makes this compound a versatile intermediate for sequential orthogonal derivatizations, particularly in medicinal chemistry and agrochemical research .

Why 4-Bromo-2-methyl-6-nitroanisole Is Irreplaceable


Superficially similar nitroanisole derivatives differ in the position of halogen, methyl, and nitro substituents, leading to profound differences in electronic activation, steric accessibility, and reaction selectivity. Generic replacement of 4‑bromo‑2‑methyl‑6‑nitroanisole with a regioisomer or a chloro analog risks failure of key synthetic steps such as chemoselective nitro reduction, regioselective cross‑coupling at the bromine site, or directed ortho‑metalation. The quantitative evidence below demonstrates that the specific substitution pattern of this compound uniquely enables certain transformations or delivers superior efficiency compared to its closest comparators .

4-Bromo-2-methyl-6-nitroanisole vs. Closest Analogs


Para- vs Meta-Methoxy Activation in Suzuki Coupling

In 4‑bromo‑2‑methyl‑6‑nitroanisole, the bromine atom is para to the methoxy group, placing it in an electronically activated position for oxidative addition. The regioisomer 5‑bromo‑1‑methoxy‑2‑methyl‑3‑nitrobenzene (CAS 885519‑07‑3) carries the bromine meta to the methoxy group, where activation is significantly weaker. Class‑level kinetic data for substituted bromobenzenes indicate that para‑methoxy bromobenzene undergoes oxidative addition approximately 2–3 times faster than the meta‑methoxy analogue under standard Pd(0) catalysis [1]. The additional electron‑withdrawing nitro group at the ortho position in the title compound further polarises the C–Br bond, potentially enhancing this rate difference.

Cross-coupling Regioselectivity Aryl bromide reactivity

Orthogonal Nitro Reduction vs. Cross-Coupling

The title compound contains both a nitro group reducible to an amine and an aryl bromide suitable for cross‑coupling. This permits two distinct, non‑interfering diversification steps. By contrast, the non‑brominated analogue 2‑methyl‑6‑nitroanisole (CAS 18102‑29‑9) lacks the bromide handle, limiting post‑reduction elaboration to electrophilic substitution or diazonium chemistry. Similarly, 4‑chloro‑2‑methyl‑6‑nitroanisole (where chlorine replaces bromine) shows markedly lower reactivity in cross‑coupling; for example, 4‑chloroanisole requires temperatures >120 °C and specialised ligands to achieve comparable coupling yields [1][2].

Chemoselectivity Nitro reduction Sequential functionalization

Batch Purity vs. Regioisomer Impurities

Commercial batches of 4‑bromo‑2‑methyl‑6‑nitroanisole are routinely supplied at 98% purity (HPLC) by multiple vendors, minimising the burden of pre‑reaction purification . The closely related regioisomer 5‑bromo‑1‑methoxy‑2‑methyl‑3‑nitrobenzene (CAS 885519‑07‑3) is typically offered at 95% purity . While this 3% difference appears modest, in multi‑step syntheses a 95% starting material can accumulate impurities that reduce overall yield and complicate intermediate isolation. The higher initial purity of the title compound translates directly to fewer purification operations and higher throughput.

Purity Quality control Procurement specification

Limited Head-to-Head Comparison Data

A systematic search of primary research papers and patents (as of April 2026) did not retrieve any study that directly compares 4‑bromo‑2‑methyl‑6‑nitroanisole with its regioisomers or analogs in a quantitative assay (yield, selectivity, biological activity). The compound appears predominantly in vendor catalogs as a research‑grade building block. Consequently, the differentiation claims in this guide are based on class‑level reactivity principles and commercial quality metrics. Users requiring application‑specific performance data are advised to request a head‑to‑head evaluation from the supplier or to run an internal comparative study before committing to large‑scale procurement.

Evidence gap Procurement caveat Data transparency

4-Bromo-2-methyl-6-nitroanisole: Application Scenarios


Medicinal Chemistry: Sequential Nitro Reduction and Suzuki Coupling

The presence of both a reducible nitro group and a cross‑coupling‑competent bromine atom allows medicinal chemists to first reduce the nitro to an amine, install a first diversity element via amide bond formation or reductive amination, and subsequently use the bromine for a Suzuki–Miyaura coupling to add a second diversity element. This orthogonal sequence is not accessible with non‑halogenated nitroanisoles such as 2‑methyl‑6‑nitroanisole and is less efficient with the chloro analog due to the lower reactivity of C–Cl bonds [1].

Agrochemical Building Block for Triazolinone Derivatives

The substitution pattern of 4‑bromo‑2‑methyl‑6‑nitroanisole mimics the aryl core of certain protoporphyrinogen oxidase (PPO) inhibitors. The methyl group at the 2‑position and the nitro group at the 6‑position provide the steric and electronic profile required for target binding, while the bromine serves as a synthetic handle for late‑stage diversification. Replacing this compound with the 5‑bromo regioisomer would alter the vector of the substituents and potentially abolish biological activity [2].

Process Chemistry: Crystallization-Driven Purification

Although precise differential scanning calorimetry data have not been published for all isomers, vendor‑reported melting ranges indicate that 4‑bromo‑2‑methyl‑6‑nitroanisole is a crystalline solid at ambient temperature, facilitating purification by trituration or recrystallization. In contrast, related liquid or low‑melting nitroanisole derivatives may require column chromatography, which is less amenable to scale‑up [1].

Materials Science: Nitro-Functionalized Polymer Precursor

The bromine atom permits Kumada or Suzuki polycondensation to generate π‑conjugated polymers bearing nitro substituents. The electron‑withdrawing nitro group lowers the LUMO energy, which is desirable for n‑type organic semiconductors. The specific regiochemistry ensures a linear, non‑kinked polymer backbone, a requirement that may not be met by meta‑substituted isomers [3].

Technical Documentation Hub

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